N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
1. Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures. Key steps might include:
The initial formation of the pyrazolo[3,4-d]pyrimidin scaffold through a cyclization reaction.
Subsequent attachment of the phenylpiperazine group to the pyrazolo[3,4-d]pyrimidin nucleus via nucleophilic substitution.
Coupling of the resulting intermediate with an ethyl linker, followed by the incorporation of furan-2-carboxamide.
Conditions for these reactions often involve the use of appropriate solvents, temperature control, and specific catalysts to ensure high yield and purity.
2. Industrial Production Methods
In an industrial context, the synthesis of this compound would likely be streamlined to optimize cost, efficiency, and safety. Processes might include automated multi-step synthesis using continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Quality control measures would be implemented to maintain consistency and purity of the final product.
1. Types of Reactions
This compound can undergo various types of chemical reactions such as:
Oxidation: Conversion of specific functional groups to oxides or ketones.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution at aromatic or heteroaromatic positions.
2. Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like amines or thiols for substitution reactions.
3. Major Products Formed
The major products from these reactions would vary depending on the starting conditions but might include hydroxylated derivatives, reduced forms, or substituted aromatic/heteroaromatic compounds.
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJLBEWEKNOBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several noteworthy applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a model compound to study reaction mechanisms.
Biology: : Employed in the development of biochemical assays or as a tool to investigate cellular processes.
Medicine: : Potential candidate for drug development, with research focusing on its pharmacological properties and therapeutic potential.
Industry: : Utilized in the manufacture of specialized materials or as an additive in various chemical products.
Mechanism of Action
The mechanism by which N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often lead to modulation of biochemical pathways, altering cellular functions. For instance, it might inhibit or activate particular proteins, impacting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
N-(2-(4-(phenylmethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Biological Activity
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with potential pharmacological applications. Its structural components suggest significant interactions with various biological targets, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing research findings, case studies, and comparative data.
Structural Characteristics
The compound features:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in modulating kinase activities.
- Piperazine moiety : Often associated with neuropharmacological effects.
- Furan ring : Imparts additional biological activity and stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds have shown significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Kinase Inhibition
The compound has been studied for its ability to inhibit key kinases involved in cancer progression:
- Aurora-A Kinase Inhibition : Certain derivatives demonstrated IC50 values as low as 0.16 µM, suggesting effective inhibition of this target .
Neuropharmacological Effects
The piperazine component indicates potential applications in treating neurological disorders:
- Binding Affinity Studies : Interaction studies reveal significant binding to serotonin receptors, which may lead to anxiolytic or antidepressant effects .
Data Tables
| Compound Name | Structural Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core, Piperazine moiety | Anticancer | <0.01 µM (MCF7) |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | Similar structure | Autophagy induction | 0.39 ± 0.06 µM (A549) |
| Novel Pyrazolopyrimidine Derivative | Pyrazole and pyrimidine components | Aurora-A kinase inhibition | 0.067 µM |
Study 1: Antitumor Activity
A study conducted by Vujasinovic et al. evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against multiple cancer cell lines. The findings indicated that compounds with the phenylpiperazine substitution exhibited enhanced cytotoxicity compared to their counterparts lacking this group.
Study 2: Kinase Inhibition
Research by Sun et al. focused on the inhibitory effects of pyrazolo derivatives on CDK2 and Aurora-A kinases. The study found that certain derivatives not only inhibited these kinases effectively but also demonstrated a favorable safety profile in preliminary animal studies.
Q & A
Q. Critical Conditions :
- Temperature : Controlled heating (60–100°C) for cyclization steps .
- Catalysts : Use of Pd/C for hydrogenation or triethylamine for amide bond formation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
Q. Example Reaction Steps from Literature
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Piperazine coupling | DMF, 80°C, 12 h | 63–85% | |
| 2 | Amide formation | EDCI/HOBt, RT, 24 h | 58–72% |
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Level: Basic
Answer:
- 1H/13C NMR : Key for confirming substituent positions. For example:
- Pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.80–8.90 ppm .
- Piperazine N-CH2 groups appear as broad singlets (δ 2.58–3.08 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3250 cm⁻¹) groups .
- HPLC : Purity assessment (>98% via C18 columns, UV detection at 254 nm) .
Q. Example NMR Data from Literature
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 8.80–8.90 | Singlet | |
| Piperazine CH2 | 2.58–3.08 | Broad | |
| Furan C-H | 6.85–7.45 | Doublet |
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Level: Advanced
Answer:
Contradictions often arise from:
- Purity variability : Use HPLC (e.g., 98.64–99.59% purity thresholds) to ensure batch consistency .
- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Case Study :
A study on piperazine derivatives showed IC50 variations due to salt forms (HCl vs. oxalate). Re-testing under matched conditions resolved discrepancies .
What strategies are recommended for optimizing reaction yields and minimizing side products during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Level: Advanced
Answer:
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency .
- Solvent optimization : DMF enhances solubility of aromatic intermediates .
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) reduces decomposition .
Q. Yield Optimization Table
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction time | 12–24 h | +15–20% | |
| Catalyst loading | 5–10 mol% | +25% | |
| pH control | 7–9 | Reduces hydrolysis |
How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric elements of this compound?
Level: Advanced
Answer:
Analog synthesis : Modify substituents (e.g., phenylpiperazine → 2-methoxyphenylpiperazine) .
Biological testing : Screen analogs against target receptors (e.g., D3 dopamine receptor binding assays) .
Computational modeling : Use docking software (AutoDock Vina) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
